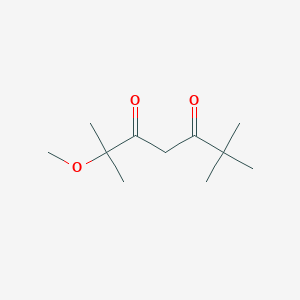![molecular formula C18H24N2O3 B5170360 N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide](/img/structure/B5170360.png)
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide, also known as AEBP, is a compound that has been extensively studied for its potential therapeutic applications. AEBP is a hydrazide derivative that has been synthesized through a multi-step process involving the reaction of various chemical reagents.
Scientific Research Applications
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been studied for its potential therapeutic applications in various fields of research. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to have a positive effect on wound healing and tissue regeneration.
Mechanism of Action
The mechanism of action of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been shown to inhibit the activity of certain kinases, which are involved in various signaling pathways.
Biochemical and physiological effects:
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are involved in the development of many diseases. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has also been shown to inhibit tumor growth and metastasis, and to improve glucose tolerance in diabetic animals. Additionally, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has been shown to promote tissue regeneration and wound healing.
Advantages and Limitations for Lab Experiments
N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide is also relatively non-toxic, making it suitable for use in cell culture and animal studies. However, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in certain assays. Additionally, N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide has not been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
Future Directions
There are several future directions for research on N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. One area of research is to further elucidate the mechanism of action of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. This could involve studying the interaction of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide with specific enzymes and signaling pathways. Another area of research is to explore the potential use of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and efficacy of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide in humans, which could pave the way for clinical trials.
Synthesis Methods
The synthesis of N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide involves a multi-step process that starts with the reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with cyclopentanecarbohydrazide in the presence of a catalyst. This reaction results in the formation of an intermediate compound, which is then reacted with a second reagent to yield N'-[4-(allyloxy)-3-ethoxybenzylidene]cyclopentanecarbohydrazide. The synthesis method has been optimized to achieve high yields and purity of the final product.
properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-3-11-23-16-10-9-14(12-17(16)22-4-2)13-19-20-18(21)15-7-5-6-8-15/h3,9-10,12-13,15H,1,4-8,11H2,2H3,(H,20,21)/b19-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVNDXXIYXRWPT-CPNJWEJPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2CCCC2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2CCCC2)OCC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49823546 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(3-bromobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5170278.png)

![N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5170291.png)

![N,N-diethyl-2-[(2-ethyl-8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)oxy]ethanamine](/img/structure/B5170302.png)

![1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5170324.png)
![3-{4-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5170328.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methyl-3-furamide](/img/structure/B5170329.png)

![5,8-dimethoxy-4-methyl-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)quinoline](/img/structure/B5170337.png)
![3-(benzyloxy)-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B5170339.png)

![diethyl {[(4-chlorobenzyl)amino]methylene}malonate](/img/structure/B5170357.png)